6-(5-Cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates . The reaction conditions often require a controlled temperature environment and the use of solvents such as ethanol or water to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(5-Cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
6-(5-Cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(5-Cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory and antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- 6-(5-{[4-(dimethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid
Uniqueness
6-(5-Cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid is unique due to its specific cinnamylidene substitution, which may confer distinct biological activities compared to other thiazolidinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H19NO3S2 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
6-(5-cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid |
InChI |
InChI=1S/C18H19NO3S2/c20-16(21)12-5-2-6-13-19-17(22)15(24-18(19)23)11-7-10-14-8-3-1-4-9-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,20,21) |
InChI Key |
BBSQLRKBOCURJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.